Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 53167-38-7
VCID: VC0016684
InChI: InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O
Molecular Formula: C₂₁H₃₁NO₁₁
Molecular Weight: 473.47

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

CAS No.: 53167-38-7

Cat. No.: VC0016684

Molecular Formula: C₂₁H₃₁NO₁₁

Molecular Weight: 473.47

* For research use only. Not for human or veterinary use.

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside - 53167-38-7

Specification

CAS No. 53167-38-7
Molecular Formula C₂₁H₃₁NO₁₁
Molecular Weight 473.47
IUPAC Name N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1
SMILES CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Introduction

Chemical Structure and Properties

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is a white solid compound with specifically defined stereochemistry at its glycosidic linkages. The compound features a benzyl group attached to the anomeric carbon of an N-acetylglucosamine (GlcNAc) residue, which is further linked to a galactose unit via a β-(1→4) glycosidic bond .

Physical and Chemical Characteristics

The physical and chemical properties of this oligosaccharide derivative are crucial for understanding its behavior in various experimental conditions and applications. The compound exhibits the following characteristics:

  • Molecular Formula: C21H31NO11

  • Molecular Weight: 473.47 g/mol

  • Physical State: Solid

  • Color: White

  • Melting Point: 241-244°C

  • Storage Conditions: -20°C Freezer

  • Solubility: Soluble in methanol and water

The presence of multiple hydroxyl groups in the structure contributes to the compound's hydrophilicity, while the benzyl group adds a degree of lipophilicity, creating a balanced amphiphilic character. This property is particularly valuable in biological systems where interactions with both hydrophilic and hydrophobic environments are often required.

Structural Identifiers

For precise identification and documentation purposes, the compound can be referenced using various standard chemical identifiers:

  • IUPAC Name: N-[4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

  • Standard InChI: InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)

  • Standard InChIKey: SYUTXOZIXYNPMH-UHFFFAOYSA-N

  • Canonical SMILES: CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

These standardized identifiers allow for unambiguous recognition of the compound across different chemical databases and research publications.

Synonyms and Nomenclature

In scientific literature and commercial catalogs, this compound may be referred to by various synonyms, reflecting different naming conventions and abbreviations used in carbohydrate chemistry.

Common Synonyms

Several synonyms and alternative names have been documented for this compound:

  • Gal1--4GlcNAc--Bn

  • Gal1-β-4GlcNAc-β-Bn

  • Benzyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside

  • PhenylMethyl 2-(AcetylaMino)-2-deoxy-4-O-β-D-galactopyranosyl-β-D-glucopyranoside

These variations in nomenclature highlight the compound's structural components, with some emphasizing the glycosidic linkage pattern (Gal1-β-4GlcNAc-β-Bn) and others providing the full systematic name based on carbohydrate chemistry conventions.

Synthesis Methodologies

The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside involves sophisticated carbohydrate chemistry techniques, typically requiring multiple protection and deprotection steps to achieve the desired stereochemistry and regioselectivity.

Conventional Synthetic Routes

A common synthetic approach involves the condensation of appropriately protected galactosyl donors with glucosamine acceptors, followed by selective deprotection steps:

  • Condensation reactions utilizing benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside with galactosyl donors in the presence of activating agents

  • O-Deacetylation of protecting groups

  • Catalytic hydrogenolysis of benzyl groups to furnish the final product

The synthetic strategy often requires careful control of reaction conditions to ensure the correct β-configuration at the newly formed glycosidic linkage. Mercury cyanide has been reported as an effective promoter for such glycosylation reactions, facilitating the stereoselective formation of the β-linkage .

SupplierProduct NumberQuantityPurityPrice (USD)Last Updated
TRCB2125351mgNot specified$802021/12/16
AK Scientific1158CT1mgNot specified$1772021/12/16
Biosynth CarbosynthOB0459110mgNot specified$4202021/12/16
American Custom ChemicalsCRB00003725mg95.00%$774.402021/12/16
Glentham Life SciencesGC9607Not specifiedNot specifiedUpon requestNot specified

This significant price variation reflects differences in synthesis scale, purification methods, and quality control procedures employed by different manufacturers. The compound's complex structure and multi-step synthesis contribute to its relatively high cost compared to simpler carbohydrate derivatives.

Research Applications

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside and its derivatives have found applications in various biochemical and pharmaceutical research areas, particularly in glycobiology and carbohydrate-based drug development.

Glycosyltransferase Studies

Related compounds have been demonstrated to serve as specific acceptors for glycosyltransferases, including:

  • Lewis blood group-specified alpha(1→4)-L-fucosyltransferase from human saliva and stomach mucosa

  • The resulting fucosylated products can be isolated by paper chromatography and characterized by hydrolysis with specific alpha(1→3)/(1→4)-L-fucosidase

These applications highlight the compound's utility as a molecular tool for studying carbohydrate-processing enzymes and their substrate specificities. The benzyl group at the reducing end provides a convenient handle for detection and isolation of enzymatic products.

Glycochemistry and Pharmaceutical Research

As a complex carbohydrate molecule, this compound serves as:

  • A model substrate for studying oligosaccharide interactions with proteins

  • A building block for the synthesis of more complex glycoconjugates

  • A potential intermediate in the development of carbohydrate-based therapeutic agents

The specific β-(1→4) linkage between the galactose and N-acetylglucosamine residues mimics structural motifs found in natural glycoproteins and glycolipids, making this compound valuable for structure-activity relationship studies.

Comparison with Related Compounds

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside belongs to a family of structurally related compounds that differ in their anomeric configuration, substitution patterns, or monosaccharide components.

Structural Analogs

Key structural analogs include:

  • Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS: 81243-70-1) - differs in the anomeric configuration of the glucosamine residue

  • Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-galactopyranoside - contains a galactosamine instead of glucosamine residue

  • Benzyl 2-acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-β-D-glucopyranoside - contains a methyl group at the 2-position of the galactose residue

These structural variations significantly influence physical properties, biological recognition, and applications in enzymatic studies. The methylated derivatives, in particular, have been explored for their altered binding properties with carbohydrate-processing enzymes.

Functional Comparison

The functional differences between these related compounds include:

  • Altered binding affinity for specific lectins and enzymes

  • Different solubility profiles and chromatographic behaviors

  • Varied stability under acidic or basic conditions

  • Differential susceptibility to enzymatic hydrolysis

These structure-function relationships provide valuable insights for the design of carbohydrate-based probes and inhibitors targeted at specific biological processes.

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